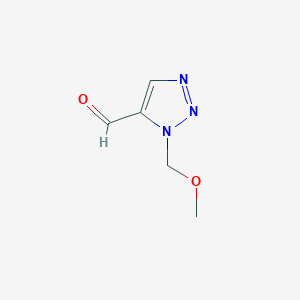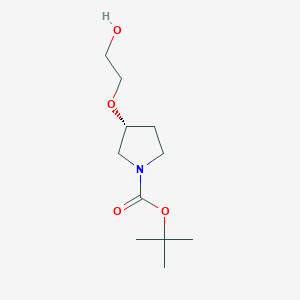![molecular formula C30H32Cl4N8 B13986461 1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine CAS No. 27818-66-2](/img/structure/B13986461.png)
1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes multiple chloroethyl groups and a phthalazine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of phthalazine-1,4-diamine with 4-[bis(2-chloroethyl)amino]benzaldehyde under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis and ensure consistency.
化学反応の分析
Types of Reactions
1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced chloroethyl groups.
科学的研究の応用
1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine involves its interaction with cellular components, particularly DNA. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound may also interact with specific enzymes and proteins, further contributing to its biological effects.
類似化合物との比較
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in cancer treatment.
PX-478: An inhibitor of hypoxia-inducible factor-1 (HIF-1) with anticancer properties.
N,N-bis(2-chloroethyl)benzene-1,4-diamine: A related compound with similar chemical properties.
Uniqueness
1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine is unique due to its phthalazine core and the presence of multiple chloroethyl groups, which confer specific chemical reactivity and biological activity. Its ability to form covalent bonds with DNA and inhibit cell proliferation distinguishes it from other similar compounds.
特性
CAS番号 |
27818-66-2 |
|---|---|
分子式 |
C30H32Cl4N8 |
分子量 |
646.4 g/mol |
IUPAC名 |
1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine |
InChI |
InChI=1S/C30H32Cl4N8/c31-13-17-41(18-14-32)25-9-5-23(6-10-25)21-35-37-29-27-3-1-2-4-28(27)30(40-39-29)38-36-22-24-7-11-26(12-8-24)42(19-15-33)20-16-34/h1-12,21-22H,13-20H2,(H,37,39)(H,38,40) |
InChIキー |
CAMLFZBPGVUOEP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN=CC3=CC=C(C=C3)N(CCCl)CCCl)NN=CC4=CC=C(C=C4)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


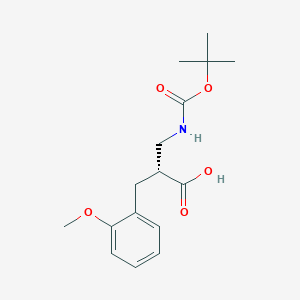
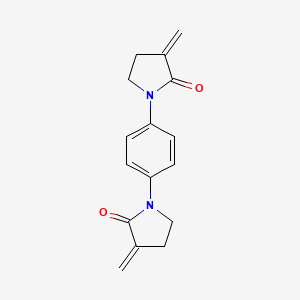
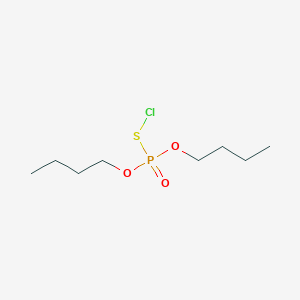

![N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B13986401.png)
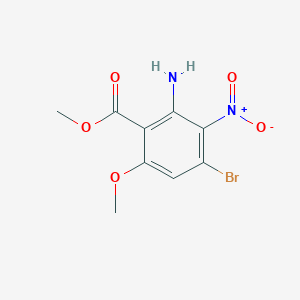
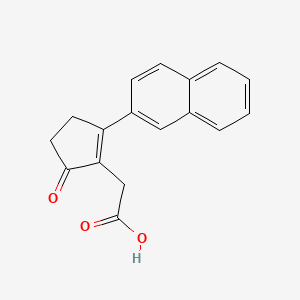
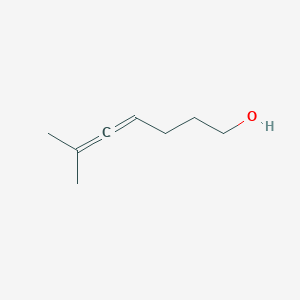
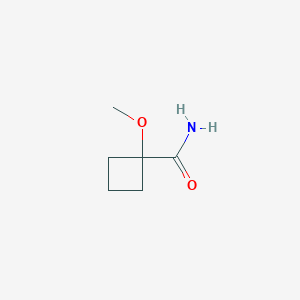

![5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13986447.png)
